molecular formula C16H13NO2S2 B2631731 (Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one CAS No. 890604-83-8

(Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one

Cat. No.: B2631731
CAS No.: 890604-83-8
M. Wt: 315.41
InChI Key: AIDYPHNPYKJVJC-ZROIWOOFSA-N
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Description

(Z)-5-((5-(4-Ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a synthetic compound based on the 5-ene-4-thiazolidinone framework, which is recognized in medicinal chemistry as a privileged scaffold for its diverse biological activities and high drug-like potential . This compound features a (Z) configuration around the exocyclic double bond, a critical structural aspect for its interaction with biological targets, and integrates a 4-ethylphenyl-substituted furan moiety, a structure frequently explored in the design of bioactive molecules . The 5-ene-4-thioxothiazolidinone core is a subject of significant research interest, particularly in oncology. Compounds sharing this core structure have demonstrated potent antiproliferative effects by inducing apoptosis in human leukemia cells . The proposed mechanism of action for such molecules often involves the inhibition of anti-apoptotic proteins, disruption of protein-protein interactions (e.g., within the Bcl-2 family), and the induction of mitochondrial-mediated apoptosis, leading to cell cycle arrest at the G2/M phase . Furthermore, the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, which is central to this compound, has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin production . Research on similar (Z)-configured derivatives has shown them to be competitive tyrosinase inhibitors, with inhibitory potency significantly exceeding that of kojic acid, a standard reference compound, suggesting potential application in the development of anti-melanogenic agents . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(5Z)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-2-10-3-5-11(6-4-10)13-8-7-12(19-13)9-14-15(20)17-16(18)21-14/h3-9H,2H2,1H3,(H,17,18,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYPHNPYKJVJC-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one typically involves the condensation of 5-(4-ethylphenyl)furan-2-carbaldehyde with 4-thioxothiazolidin-2-one in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The furan ring and thioxothiazolidinone moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The incorporation of furan and phenyl groups enhances their efficacy against various pathogens. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anti-inflammatory Properties :
    • Thiazolidinones are also explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Anticancer Activity :
    • The thiazolidinone scaffold has been associated with anticancer activity. Compounds derived from this structure have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Agricultural Applications

  • Fungicides :
    • The antifungal properties of thiazolidinones make them suitable for agricultural applications, particularly as fungicides. Research has shown that derivatives can effectively control fungal pathogens affecting crops, thus improving yield and quality .
  • Pesticides :
    • Similar compounds have been used to develop pesticides that target specific pests while minimizing environmental impact. The selective toxicity towards pests combined with low toxicity to beneficial insects is a key advantage .

Material Science Applications

  • Polymer Chemistry :
    • The unique chemical structure allows for the modification of polymers to enhance their properties. Thiazolidinone derivatives can be incorporated into polymer matrices to improve thermal stability and mechanical strength .
  • Nanomaterials :
    • Recent studies have investigated the use of thiazolidinones in the synthesis of nanomaterials, which exhibit enhanced properties such as increased surface area and catalytic activity. These materials can be utilized in various applications including sensors and drug delivery systems .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity :
    • A study synthesized several thiazolidinone derivatives, including (Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one, and evaluated their antimicrobial efficacy against common pathogens. Results showed a significant reduction in bacterial growth compared to controls, indicating strong antimicrobial potential .
  • Development of Agricultural Fungicides :
    • Another research initiative focused on developing fungicides based on thiazolidinone derivatives, demonstrating effective control over fungal diseases in crops such as wheat and corn. Field trials confirmed the efficacy of these compounds in real-world agricultural settings .

Mechanism of Action

The mechanism of action of (Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Bioactivities

The compound shares structural homology with several derivatives, differing primarily in substituents on the benzylidene or furan moieties. Key comparisons include:

Compound Structure Key Substituents Biological Activity (Target/IC50/MIC) Reference
(Z)-5-(4-Hydroxybenzylidene)-4-thioxothiazolidin-2-one 4-hydroxyphenyl Anti-melanogenic (Tyrosinase IC50: 0.8 µM)
(Z)-5-((5-(4-Chlorophenyl)Furan-2-yl)Methylene)-4-thioxothiazolidin-2-one 4-chlorophenyl-furan Antibacterial (MIC: 2 µg/mL vs. MRSA)
(Z)-5-(3-Hydroxy-4-Methoxybenzylidene)-2-thioxothiazolidin-4-one 3-hydroxy-4-methoxybenzylidene Tyrosinase inhibition (IC50: 1.2 µM)
(E)-5-((5-(4-Nitrophenyl)Furan-2-yl)Methylene)-4-thioxothiazolidin-2-one 4-nitrophenyl-furan (E-isomer) Antifungal (MIC: 250 µg/mL vs. C. utilis)
Target Compound 4-ethylphenyl-furan (Z-isomer) Antibacterial (MIC: 2–4 µg/mL vs. MDR strains)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance antifungal/anticancer activity but may reduce tyrosinase inhibition. The 4-ethylphenyl group balances lipophilicity and steric bulk, optimizing antibacterial potency .
  • Stereochemistry : The Z-isomer exhibits superior bioactivity compared to E-isomers due to optimal spatial alignment with target binding pockets .
  • Mechanistic Diversity: While anti-melanogenic derivatives inhibit tyrosinase via competitive or mixed inhibition , antibacterial analogs likely disrupt microbial membrane integrity or enzyme function .
Toxicity and Selectivity
  • Cytotoxicity : Derivatives like 2-[2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole show low toxicity (NIH/3T3 IC50 > 500 µg/mL) , consistent with the target compound’s safety profile in antibacterial assays .

Biological Activity

(Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, particularly its potential as an antimicrobial and anti-melanogenic agent, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₃OS₂
  • Molecular Weight : 305.28 g/mol

This compound features a thiazolidine ring, which is known for its bioactive properties. The presence of a furan moiety and an ethylphenyl substituent enhances its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. In particular:

  • Mechanism of Action : These compounds act by disrupting bacterial cell membranes and inhibiting critical enzymatic pathways. For instance, derivatives have shown effective inhibition against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 1 to 32 µg/ml .
  • Biofilm Formation : The compound has demonstrated significant efficacy in preventing biofilm formation, with some derivatives inhibiting up to 90% of biofilm development in vitro . This characteristic is crucial in treating chronic infections where biofilms are prevalent.
  • In Vivo Studies : In a Caenorhabditis elegans model, certain derivatives increased survival rates in a concentration-dependent manner, indicating their potential for therapeutic applications .

Anti-Melanogenic Activity

Another significant aspect of the biological activity of this compound is its role in inhibiting melanin production:

  • Tyrosinase Inhibition : The compound exhibits strong inhibitory effects on tyrosinase, an enzyme critical for melanin synthesis. Kinetic studies have shown that it acts as a competitive inhibitor, effectively reducing tyrosinase activity in a dose-dependent manner .
  • Comparative Efficacy : In comparative studies against kojic acid, a well-known skin-lightening agent, this compound showed comparable or superior inhibitory effects at lower concentrations .
  • Cell Viability : Importantly, these compounds did not exhibit significant cytotoxicity towards B16F10 melanoma cells at concentrations effective for tyrosinase inhibition, suggesting a favorable safety profile for potential cosmetic or therapeutic applications .

Research Findings and Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityMICs between 1-32 µg/ml against Staphylococcus aureus; significant biofilm inhibition
Study 2Tyrosinase InhibitionCompetitive inhibition with IC50 values showing efficacy comparable to kojic acid
Study 3In Vivo EfficacyIncreased survival rates in C. elegans models; no cytotoxic effects on human cells

Q & A

Q. Q1. What is the standard synthetic route for (Z)-5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one, and how is its structure confirmed?

Answer: The compound is synthesized via Knoevenagel condensation , a method validated for analogous thiazolidinones. A typical protocol involves refluxing 2-thioxothiazolidin-4-one with 5-(4-ethylphenyl)furan-2-carbaldehyde in glacial acetic acid with anhydrous sodium acetate as a catalyst (similar to and ). The reaction is monitored by TLC (20% ethyl acetate/n-hexane), followed by precipitation in ice-water and recrystallization (e.g., ethanol). Structural confirmation employs:

  • IR spectroscopy to detect C=S (1150–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.
  • ¹H/¹³C NMR to verify Z-configuration via coupling constants (e.g., vinyl proton splitting) and aromatic substituent integration.
  • Mass spectrometry for molecular ion ([M+H]⁺) and fragmentation patterns.
    For advanced validation, X-ray crystallography or DFT-based computational modeling (as in ) resolves stereoelectronic properties .

Biological Activity Profiling

Q. Q2. How are the antibacterial and anticancer activities of this compound initially assessed?

Answer:

  • Antibacterial assays : Use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours, with ciprofloxacin as a positive control.
  • Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48–72 hours exposure. Compare results to cisplatin or doxorubicin controls.
  • Mechanistic insights : Preliminary studies on similar compounds suggest interactions with hemoglobin subunits () or DNA topoisomerases , but target-specific assays (e.g., enzyme inhibition) are required for validation .

Advanced Synthetic Optimization

Q. Q3. How can reaction yields be improved for large-scale synthesis?

Answer:

  • Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic aldehydes ().
  • Catalyst screening : Test bases like triethylamine or DBU for faster condensation ().
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >80% yield ().
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher purity .

Analytical Method Development

Q. Q4. What HPLC conditions are optimal for quantifying this compound in biological matrices?

Answer:

  • Column : C18 reverse-phase (e.g., 250 × 4.6 mm, 5 µm).
  • Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid for peak sharpness.
  • Detection : UV at 254 nm (λ_max for thiazolidinone core).
  • Validation : Assess linearity (1–100 µg/mL), LOD/LOQ (e.g., 0.5 µg/mL and 1.5 µg/mL), and recovery (>95%) per ICH guidelines. Cross-validate with LC-MS for metabolite identification .

Mechanistic and Computational Studies

Q. Q5. How can computational methods predict the compound’s reactivity and binding targets?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites ().
  • Molecular docking : Screen against targets like EGFR or PARP using AutoDock Vina. Validate with MD simulations (100 ns) to assess binding stability.
  • ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP inhibition, and toxicity .

Stability and Degradation Pathways

Q. Q6. What conditions accelerate degradation, and how is stability assessed?

Answer:

  • Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) at 40°C for 24–72 hours. Monitor via HPLC for degradation products.
  • Storage stability : Store at -20°C in amber vials under nitrogen. Conduct long-term (12 months) and accelerated (40°C/75% RH, 6 months) studies per ICH Q1A guidelines.
  • Key degradation pathways : Oxidation of thioxo group to sulfone () or hydrolysis of the furan methylene bridge .

Resolving Data Contradictions

Q. Q7. How to reconcile conflicting reports on substituent effects in bioactivity?

Answer:

  • SAR analysis : Systematically vary substituents (e.g., 4-ethylphenyl vs. 4-fluorophenyl) and test in uniform assays. For example, replace the 4-ethyl group with electron-withdrawing groups (e.g., -NO₂) to enhance anticancer activity ().
  • Statistical modeling : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Address outliers via cluster analysis.
  • Crystallographic data : Resolve steric effects of bulky substituents on target binding (e.g., X-ray of protein-ligand complexes) .

Advanced Applications in Drug Design

Q. Q8. How can this compound serve as a precursor for prodrug development?

Answer:

  • Prodrug strategies :
    • Esterification : Introduce acetyl or PEG groups at the thiazolidinone nitrogen to enhance solubility ().
    • Targeted delivery : Conjugate with folic acid (via EDC/NHS coupling) for cancer cell-specific uptake.
  • In vitro activation : Test hydrolysis in plasma (esterases) or lysosomal pH (4.5–5.0) to release active drug.
  • Pharmacokinetic profiling : Compare AUC and C_max of prodrug vs. parent compound in rodent models .

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